molecular formula C32H28N2O2 B11496334 5-(dibenzo[b,d]furan-2-yl)-1-(4-ethylphenyl)-3-[(4-ethylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one

5-(dibenzo[b,d]furan-2-yl)-1-(4-ethylphenyl)-3-[(4-ethylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11496334
M. Wt: 472.6 g/mol
InChI Key: JQZWGCOWIOOOLR-UHFFFAOYSA-N
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Description

The compound 5-(dibenzo[b,d]furan-2-yl)-1-(4-ethylphenyl)-3-[(4-ethylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule featuring a dibenzofuran core, ethylphenyl groups, and a pyrrolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(dibenzo[b,d]furan-2-yl)-1-(4-ethylphenyl)-3-[(4-ethylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Dibenzofuran Core: Starting with a suitable dibenzofuran precursor, such as dibenzo[b,d]furan, functionalization at the 2-position can be achieved through electrophilic aromatic substitution reactions.

    Introduction of the Ethylphenyl Groups: The ethylphenyl groups can be introduced via Friedel-Crafts alkylation, using ethylbenzene and a Lewis acid catalyst like aluminum chloride.

    Formation of the Pyrrolone Ring: The pyrrolone ring can be synthesized through a cyclization reaction involving an amine and a carbonyl compound under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(dibenzo[b,d]furan-2-yl)-1-(4-ethylphenyl)-3-[(4-ethylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-(dibenzo[b,d]furan-2-yl)-1-(4-ethylphenyl)-3-[(4-ethylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one: has several scientific research applications:

    Organic Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicinal Chemistry:

    Materials Science: Could be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 5-(dibenzo[b,d]furan-2-yl)-1-(4-ethylphenyl)-3-[(4-ethylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

5-(dibenzo[b,d]furan-2-yl)-1-(4-ethylphenyl)-3-[(4-ethylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one: can be compared with similar compounds such as:

    Dibenzofuran Derivatives: Compounds like dibenzo[b,d]furan-4-yl-methanol, which share the dibenzofuran core but differ in functional groups.

    Pyrrolone Derivatives: Compounds like 1-(4-methylphenyl)-3-(4-methylphenylamino)-1,5-dihydro-2H-pyrrol-2-one, which have similar pyrrolone structures but different substituents.

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C32H28N2O2

Molecular Weight

472.6 g/mol

IUPAC Name

2-dibenzofuran-2-yl-4-(4-ethylanilino)-1-(4-ethylphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C32H28N2O2/c1-3-21-9-14-24(15-10-21)33-28-20-29(34(32(28)35)25-16-11-22(4-2)12-17-25)23-13-18-31-27(19-23)26-7-5-6-8-30(26)36-31/h5-20,29,33H,3-4H2,1-2H3

InChI Key

JQZWGCOWIOOOLR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2=CC(N(C2=O)C3=CC=C(C=C3)CC)C4=CC5=C(C=C4)OC6=CC=CC=C65

Origin of Product

United States

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